molecular formula C19H16N4O3S B2731938 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-53-9

2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2731938
CAS No.: 396720-53-9
M. Wt: 380.42
InChI Key: XARITYUBKDKWQI-UHFFFAOYSA-N
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Description

  • Nitration of the benzamide moiety is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.
  • Coupling with p-Tolyl Group:

    • The final step involves coupling the nitrobenzamide with the thieno[3,4-c]pyrazole intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
  • Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure better control over reaction conditions and yields. Solvent recovery and recycling, along with efficient purification techniques like crystallization and chromatography, are employed to obtain high-purity products.

    Types of Reactions:

      Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

      Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

      Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

      Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.

      Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.

    Major Products:

      Reduction: Amino derivatives of the original compound.

      Substitution: Halogenated or further nitrated derivatives depending on the reaction conditions.

    Chemistry:

    • Used as a building block for synthesizing more complex heterocyclic compounds.
    • Investigated for its potential as a ligand in coordination chemistry.

    Biology and Medicine:

    • Explored for its antimicrobial and anticancer properties due to the presence of the nitro and thieno[3,4-c]pyrazole moieties.
    • Potential use as a pharmacophore in drug design targeting specific enzymes or receptors.

    Industry:

    • Utilized in the development of novel materials with specific electronic or optical properties.
    • Potential applications in the synthesis of dyes and pigments due to its aromatic structure.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Thieno[3,4-c]pyrazole Core:

      • Starting with a suitable thiophene derivative, such as 2-aminothiophene, which undergoes cyclization with hydrazine derivatives to form the thieno[3,4-c]pyrazole core.
      • Reaction conditions often involve refluxing in ethanol or another suitable solvent with an acid catalyst.

    Mechanism of Action

    The biological activity of 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to antimicrobial or anticancer effects. The thieno[3,4-c]pyrazole ring system may also contribute to binding affinity and specificity towards certain biological targets.

    Comparison with Similar Compounds

      2-Nitrobenzamide: Lacks the thieno[3,4-c]pyrazole ring, making it less complex and potentially less active in certain biological contexts.

      N-(2-(p-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Without the nitro group, this compound may exhibit different reactivity and biological activity.

    Uniqueness:

    • The combination of the nitro group and the thieno[3,4-c]pyrazole ring in 2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide provides a unique structural framework that can interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

    Properties

    IUPAC Name

    N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)22-18(15-10-27-11-16(15)21-22)20-19(24)14-4-2-3-5-17(14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XARITYUBKDKWQI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    380.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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